2-Methyl-1-phenyl-1-butanol
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Overview
Description
2-Methyl-1-phenyl-1-butanol is an organic compound with the molecular formula C11H16O and a molecular weight of 164.2441 g/mol . It is a secondary alcohol with a phenyl group attached to the butanol chain, making it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenyl-1-butanol can be synthesized through the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 2-methylbutanal) under anhydrous conditions . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting bromobenzene with magnesium in dry ether.
- Addition of the Grignard reagent to 2-methylbutanal to form the alcohol.
- Acidic workup to isolate the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenyl-1-butanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products:
Oxidation: 2-Methyl-1-phenyl-1-butanone.
Reduction: this compound.
Substitution: 2-Methyl-1-phenyl-1-butyl chloride.
Scientific Research Applications
2-Methyl-1-phenyl-1-butanol has diverse applications in scientific research, including:
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-1-butanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity . The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
2-Methyl-1-butanol: A primary alcohol with similar structural features but lacks the phenyl group.
2-Phenyl-2-butanol: A tertiary alcohol with a phenyl group, differing in the position of the hydroxyl group.
1-Phenyl-1-butanol: A secondary alcohol with the phenyl group attached to the first carbon.
Uniqueness: 2-Methyl-1-phenyl-1-butanol is unique due to its specific structural arrangement, combining a secondary alcohol with a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
3968-86-3 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-methyl-1-phenylbutan-1-ol |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3 |
InChI Key |
XYYQWQIEEXLXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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